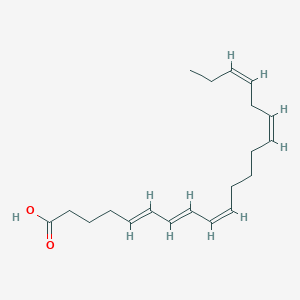
5,7,9,14,17-Eicosapentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,9,14,17-Eicosapentaenoic acid (EPA) is a long-chain polyunsaturated fatty acid that belongs to the omega-3 family. EPA is derived from dietary sources such as fish, krill, and algae. EPA has been extensively studied for its various biological effects, including anti-inflammatory, anti-thrombotic, and cardioprotective properties.
Wirkmechanismus
The mechanism of action of 5,7,9,14,17-Eicosapentaenoic acid is complex and involves multiple pathways. 5,7,9,14,17-Eicosapentaenoic acid can modulate the activity of various enzymes involved in the production of inflammatory mediators. 5,7,9,14,17-Eicosapentaenoic acid can also activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate gene expression involved in lipid metabolism and inflammation.
5,7,9,14,17-Eicosapentaenoic acid can also modulate ion channels and receptors involved in neuronal signaling, which may explain its potential benefits in neurological and psychiatric disorders.
Biochemische Und Physiologische Effekte
5,7,9,14,17-Eicosapentaenoic acid has various biochemical and physiological effects. 5,7,9,14,17-Eicosapentaenoic acid can reduce triglyceride levels, increase high-density lipoprotein (HDL) cholesterol levels, and improve insulin sensitivity. 5,7,9,14,17-Eicosapentaenoic acid can also improve endothelial function, reduce blood pressure, and prevent the formation of atherosclerotic plaques.
Vorteile Und Einschränkungen Für Laborexperimente
5,7,9,14,17-Eicosapentaenoic acid has several advantages and limitations for lab experiments. 5,7,9,14,17-Eicosapentaenoic acid is readily available and can be easily incorporated into cell culture and animal studies. However, 5,7,9,14,17-Eicosapentaenoic acid can be expensive, and the dose and duration of treatment can vary depending on the study design. 5,7,9,14,17-Eicosapentaenoic acid can also be challenging to administer in human studies due to compliance issues.
Zukünftige Richtungen
There are several future directions for research on 5,7,9,14,17-Eicosapentaenoic acid. One area of interest is the potential benefits of 5,7,9,14,17-Eicosapentaenoic acid in neurological and psychiatric disorders, such as depression, anxiety, and Alzheimer's disease. Another area of interest is the potential benefits of 5,7,9,14,17-Eicosapentaenoic acid in cancer prevention and treatment.
Conclusion
In conclusion, 5,7,9,14,17-Eicosapentaenoic acid is a long-chain polyunsaturated fatty acid that has various biological effects, including anti-inflammatory, anti-thrombotic, and cardioprotective properties. 5,7,9,14,17-Eicosapentaenoic acid is primarily obtained through the diet, particularly from marine sources such as fish, krill, and algae. 5,7,9,14,17-Eicosapentaenoic acid has several advantages and limitations for lab experiments, and there are several future directions for research on 5,7,9,14,17-Eicosapentaenoic acid. 5,7,9,14,17-Eicosapentaenoic acid has the potential to be a promising therapeutic agent for various diseases and disorders.
Synthesemethoden
5,7,9,14,17-Eicosapentaenoic acid can be synthesized in the body from alpha-linolenic acid (ALA), which is an essential fatty acid found in plant sources such as flaxseed, chia seeds, and walnuts. However, the conversion of ALA to 5,7,9,14,17-Eicosapentaenoic acid is inefficient, and the body's ability to synthesize 5,7,9,14,17-Eicosapentaenoic acid decreases with age. Therefore, the primary source of 5,7,9,14,17-Eicosapentaenoic acid is through the diet, particularly from marine sources such as fish, krill, and algae.
Wissenschaftliche Forschungsanwendungen
5,7,9,14,17-Eicosapentaenoic acid has been extensively studied for its various biological effects. 5,7,9,14,17-Eicosapentaenoic acid has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 5,7,9,14,17-Eicosapentaenoic acid also inhibits the production of leukotrienes and prostaglandins, which are inflammatory mediators.
5,7,9,14,17-Eicosapentaenoic acid has been found to have anti-thrombotic properties by reducing platelet aggregation and adhesion. 5,7,9,14,17-Eicosapentaenoic acid also improves endothelial function, which is important for maintaining healthy blood vessels and preventing cardiovascular disease.
Eigenschaften
CAS-Nummer |
108526-93-8 |
|---|---|
Produktname |
5,7,9,14,17-Eicosapentaenoic acid |
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(5E,7E,9Z,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11-,14-13+,16-15+ |
InChI-Schlüssel |
XGTCGDUVXWLURC-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\CCC/C=C\C=C\C=C\CCCC(=O)O |
SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Synonyme |
5,7,9,14,17-eicosapentaenoic acid 5,7,9,14,17-eicosapentaenoic acid, (5E)-isomer 5,7,9,14,17-icosapentaenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



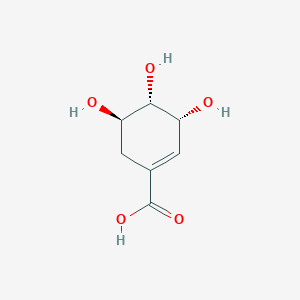



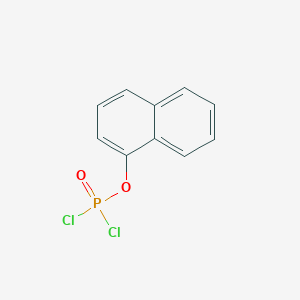

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
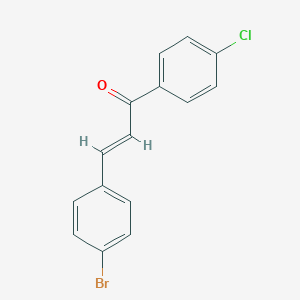
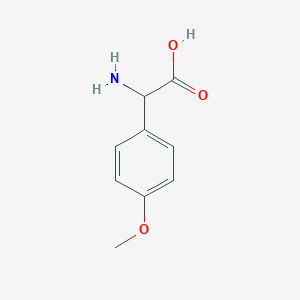
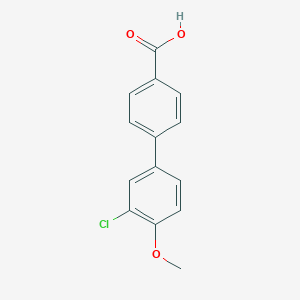
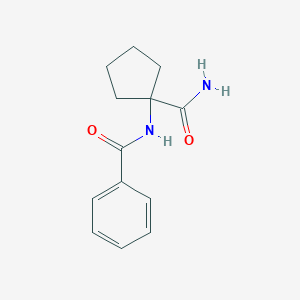
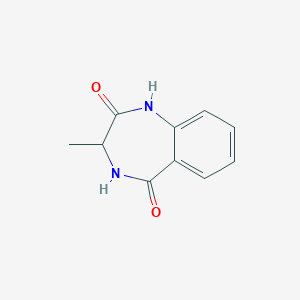
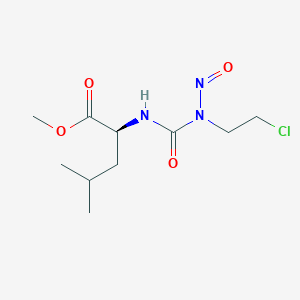
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)